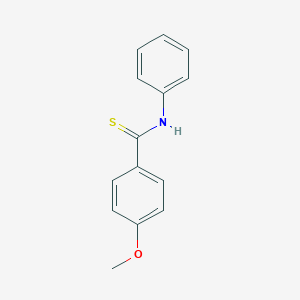
Benzenecarbothioamide, 4-methoxy-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-phenylbenzenecarbothioamide is an organic compound with the molecular formula C14H13NOS . It is known for its unique structure, which includes a methoxy group attached to a phenyl ring and a carbothioamide group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Methoxy-N-phenylbenzenecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Applications De Recherche Scientifique
4-Methoxy-N-phenylbenzenecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mécanisme D'action
The mechanism of action of Benzenecarbothioamide, 4-methoxy-N-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparaison Avec Des Composés Similaires
4-Methoxy-N-phenylbenzenecarbothioamide can be compared with other similar compounds, such as:
4-Methoxy-N-phenylbenzamide: Similar structure but lacks the thiocarbonyl group, which affects its reactivity and applications.
4-Methoxy-N-phenylthiobenzamide: Similar to Benzenecarbothioamide, 4-methoxy-N-phenyl- but with different substituents, leading to variations in chemical behavior and uses.
The uniqueness of Benzenecarbothioamide, 4-methoxy-N-phenyl- lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
26060-23-1 |
|---|---|
Formule moléculaire |
C14H13NOS |
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
4-methoxy-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C14H13NOS/c1-16-13-9-7-11(8-10-13)14(17)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,17) |
Clé InChI |
RKWKBJCBFSUJDX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=S)NC2=CC=CC=C2 |
SMILES isomérique |
COC1=CC=C(C=C1)C(=NC2=CC=CC=C2)S |
SMILES canonique |
COC1=CC=C(C=C1)C(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















